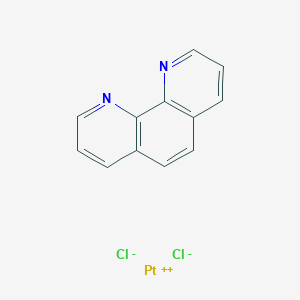

Dichloro(1,10-phenanthroline)platinum

説明

Historical Context of Platinum-Based Anticancer Agents

The field of metal-based cancer therapy was revolutionized by the serendipitous discovery of the biological activity of platinum compounds. In the 1960s, Barnett Rosenberg and his colleagues at Michigan State University were investigating the effects of an electric field on the growth of Escherichia coli bacteria. cancer.govresearchgate.net They observed that the application of an electric current from platinum electrodes led to a dramatic inhibition of cell division, causing the bacteria to grow into long filaments. cancer.govresearchgate.net This unexpected phenomenon was eventually traced not to the electric field itself, but to the formation of platinum complexes in the presence of the ammonium (B1175870) chloride buffer, specifically cis-diamminedichloridoplatinum(II), which would later become known as cisplatin (B142131). sandiego.edu

Subsequent investigations in 1969 demonstrated that cisplatin was effective against sarcoma 180 and leukemia L1210 in mice, paving the way for its clinical development. sandiego.edu After successful clinical trials, the U.S. Food and Drug Administration (FDA) approved cisplatin for the treatment of testicular and ovarian cancer in 1978. sandiego.edugsconlinepress.com The introduction of cisplatin into clinical practice marked a significant turning point in cancer chemotherapy, particularly for testicular cancer, where it contributed to a cure rate of over 90% when used in combination therapies. cancer.gov Its application later expanded to a wide array of solid tumors, including lung, bladder, cervical, head, and neck cancers. cancer.govsandiego.eduresearchgate.net

Despite its remarkable success, the clinical utility of cisplatin is hampered by significant side effects, such as nephrotoxicity, nausea, and vomiting, as well as the development of drug resistance in cancer cells. sandiego.edugsconlinepress.com These limitations spurred the development of thousands of cisplatin analogs with the aim of improving its therapeutic index. cancer.govsandiego.edunih.gov This extensive research led to the worldwide approval of two second-generation platinum drugs: carboplatin, which exhibits reduced toxicity, and oxaliplatin, which is particularly effective against colorectal cancer. cancer.govrsc.orgnih.gov Other drugs, such as nedaplatin, lobaplatin, and heptaplatin, have received approval in specific countries. rsc.org The enduring legacy of cisplatin continues to drive research into novel platinum-based compounds with enhanced efficacy and reduced side effects. acs.org

Rationale for Developing Novel Platinum(II) Complexes with 1,10-Phenanthroline (B135089)

The search for new platinum(II) complexes with improved pharmacological properties has led researchers to explore ligands that can modulate the compound's mechanism of action and biological activity. One such class of ligands is the N-heterocyclic aromatic diimines, with 1,10-phenanthroline (phen) being a prominent example. The rationale for incorporating 1,10-phenanthroline into platinum(II) complexes is multifaceted, aiming to address the shortcomings of existing platinum drugs like cisplatin. researchgate.net

A key motivation is to overcome cisplatin resistance and its narrow spectrum of activity. researchgate.net Platinum complexes containing the bidentate 1,10-phenanthroline ligand have demonstrated significant antitumor activity, which is often attributed to their ability to interact with DNA through mechanisms different from or complementary to that of cisplatin. researchgate.netnih.gov While cisplatin forms covalent adducts with DNA, primarily at the N7 position of purine (B94841) bases, leading to DNA bending and unwinding, the planar structure of the 1,10-phenanthroline ligand allows it to intercalate between the base pairs of the DNA double helix. nih.govresearchgate.net This intercalation can cause structural distortions in the DNA, interfering with replication and transcription processes.

This dual mode of interaction—covalent binding by the platinum center and intercalation by the phenanthroline ligand—is a promising strategy for enhancing anticancer activity. nih.gov The initial intercalation of the aromatic moiety can bring the platinum center into close proximity with DNA, facilitating subsequent covalent bond formation. nih.gov This distinct mechanism may be effective in cancer cells that have developed resistance to cisplatin, which often involves enhanced DNA repair mechanisms that recognize and remove cisplatin-DNA adducts.

Furthermore, modifying the 1,10-phenanthroline ligand itself, for instance through methylation, can fine-tune the biological activity of the resulting platinum complex. nih.gov The incorporation of such bulky, hydrophobic ligands can also influence the complex's cellular uptake and biodistribution. Transition metal complexes with 1,10-phenanthroline have been shown to possess a range of biological activities, including antimicrobial and antiviral effects, highlighting the versatility of this ligand in medicinal chemistry. researchgate.netchim.it

Overview of Dichloro(1,10-phenanthroline)platinum(II) as a Research Subject

This compound(II), often abbreviated as Pt(phen)Cl₂, is a square-planar platinum(II) coordination complex that has emerged as a significant subject of research in medicinal chemistry. It consists of a central platinum(II) ion coordinated to a bidentate 1,10-phenanthroline ligand and two chloride ligands. This compound has garnered attention for its potential as an anticancer agent, with studies demonstrating its cytotoxic effects against various cancer cell lines.

The interest in this compound(II) stems from its distinct mechanism of action compared to cisplatin. Its biological activity is believed to arise from a combination of coordination exchange reactions and intercalation. The platinum center can form stable adducts with biomolecules, particularly with the nitrogen-containing bases in DNA. Simultaneously, the planar 1,10-phenanthroline ligand can insert itself between the DNA base pairs, a process known as intercalation, which can disrupt DNA replication and transcription. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells.

Research has demonstrated the cytotoxic efficacy of this compound(II) against various cancer cell lines, including HCT-116 (colon cancer) and CCRF-CEM (leukemia). In some leukemia cell lines, it has exhibited IC₅₀ values as low as 0.7 µM, indicating significant potency. While it is a valuable research compound, its utility in biological systems is somewhat limited by its poor solubility in water. wku.edu This has prompted further research into synthesizing derivatives with improved aqueous solubility to enhance bioavailability and therapeutic potential. wku.edunih.gov

Table 1: Physicochemical Properties of this compound(II)

| Property | Value |

| Chemical Formula | C₁₂H₈Cl₂N₂Pt |

| Molecular Weight | 446.19 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and ethanol |

| CAS Number | 18432-95-6 |

Data sourced from multiple references. cymitquimica.comsigmaaldrich.com

特性

IUPAC Name |

1,10-phenanthroline;platinum(2+);dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.2ClH.Pt/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONLGUDYJIAGQI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Pt+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80939824 | |

| Record name | Platinum(2+) chloride--1,10-phenanthroline (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18432-95-6 | |

| Record name | Dichloro(1,10-phenanthroline)platinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18432-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinum (II), dichloro(1,10-phenanthroline)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018432956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(2+) chloride--1,10-phenanthroline (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications

Direct Synthesis Routes for Dichloro(1,10-phenanthroline)platinum(II)

The primary and most straightforward method for synthesizing this compound(II) involves the direct reaction of a platinum(II) salt with 1,10-phenanthroline (B135089). A common and effective precursor is potassium tetrachloroplatinate(II) (K₂[PtCl₄]).

The synthesis is typically carried out in an aqueous solution. When 1,10-phenanthroline is introduced to the solution of K₂[PtCl₄], the bidentate phenanthroline ligand displaces two of the chloride ligands from the coordination sphere of the platinum atom. The strong affinity of the nitrogen donor atoms in the phenanthroline for the platinum(II) center drives the reaction forward, leading to the formation of the stable, square-planar complex. The resulting this compound(II) is poorly soluble in water and precipitates from the reaction mixture as a yellow solid. nih.gov

The general reaction can be represented as: K₂[PtCl₄] + C₁₂H₈N₂ → [Pt(C₁₂H₈N₂)]Cl₂ + 2 KCl

This precipitation facilitates its isolation and purification from the reaction medium. The product can be collected by filtration, washed to remove remaining reactants and byproducts, and dried. This method is valued for its simplicity and efficiency in producing the target compound.

Strategies for Enhancing Bioavailability through Ligand Modification

A significant challenge associated with this compound(II) is its extremely low water solubility, which limits its study and potential use in biological systems. wku.edu To address this, various chemical modification strategies have been developed. These approaches focus on altering the ligands within the complex to improve aqueous solubility and other key properties.

Replacement of Chloride Ligands with Alternative Anions (e.g., Alkoxyacetates)

One effective strategy is to replace the two chloride ligands with more hydrophilic anionic ligands. Alkoxyacetates have been successfully used for this purpose. The synthesis of these derivatives starts with the parent this compound(II) complex. By reacting it with the silver salt of the desired alkoxyacetate, a salt metathesis reaction occurs. The silver ions precipitate as silver chloride (AgCl), while the alkoxyacetate anions coordinate to the platinum center. nih.govresearchgate.net

This ligand exchange significantly enhances the aqueous solubility of the resulting platinum complexes. nih.govresearchgate.net For example, complexes with the general formula [Pt(phen)(OCOCH₂OR)₂], where R can be methyl, ethyl, or isopropyl, have been synthesized and characterized. nih.govresearchgate.net

Table 1: Synthesis of Alkoxyacetate Derivatives of (1,10-phenanthroline)platinum(II)

| Precursor | Reagent | Resulting Complex Formula | Benefit |

|---|---|---|---|

| [Pt(phen)Cl₂] | Silver methoxyacetate (B1198184) | [Pt(phen)(OCOCH₂OCH₃)₂] | Improved aqueous solubility nih.govresearchgate.net |

| [Pt(phen)Cl₂] | Silver ethoxyacetate | [Pt(phen)(OCOCH₂OCH₂CH₃)₂] | Improved aqueous solubility nih.govresearchgate.net |

Incorporation of Chiral Ancillary Ligands (e.g., 1S,2S-Diaminocyclohexane)

Another approach involves creating heteroleptic complexes where, in addition to the phenanthroline ligand, a chiral ancillary ligand is incorporated. The chiral diamine 1S,2S-diaminocyclohexane (SS-DACH) is a notable example. The synthesis of such complexes, with the general formula [Pt(phenanthroline derivative)(SS-DACH)]²⁺, typically follows a different route. rsc.orgmdpi.com

Instead of starting with this compound(II), the synthesis often begins with a platinum-diamine precursor, such as [Pt(SS-DACH)Cl₂]. This precursor is then refluxed with the desired phenanthroline or a substituted phenanthroline derivative in water. rsc.org The phenanthroline ligand displaces the two chloride ions to form the final cationic complex. This method has been used to create a range of complexes with promising biological activity profiles. nih.govacs.orgnih.gov A more recent, solvent-free mechanochemical method has also been developed, significantly reducing reaction times and energy consumption compared to traditional solution-based refluxing. rsc.org

Functionalization of the 1,10-Phenanthroline Moiety (e.g., Methylation, Carboxylic Acid Derivatives)

Modifying the 1,10-phenanthroline ligand itself before coordination to the platinum center is a powerful strategy for tuning the complex's properties.

Methylation: The introduction of methyl groups onto the phenanthroline backbone, such as in 5,6-dimethyl-1,10-phenanthroline, can alter the electronic properties and steric profile of the resulting platinum complex. mdpi.comrsc.org The synthesis proceeds by using the pre-methylated phenanthroline ligand in the coordination reaction with a platinum precursor, similar to the methods described above. rsc.org

Carboxylic Acid Derivatives: To enhance water solubility and provide a reactive handle for further conjugation, carboxylic acid groups can be introduced onto the phenanthroline ring. One method involves the oxidation of methyl-substituted phenanthrolines. For instance, 2,9-dimethyl-1,10-phenanthroline (neocuproine) can be oxidized using sodium chlorite (B76162) to selectively yield 9-methyl-1,10-phenanthroline-2-carboxylic acid. mdpi.com This functionalized ligand can then be reacted with a platinum source, such as PtCl₂(MeCN)₂, to form the desired platinum complex. osti.gov

Exploration of Solvent Systems for Derivative Synthesis

The synthesis of derivatives of this compound(II) is often hampered by the low solubility of the starting material. A qualitative survey of solvents showed that the parent compound has poor solubility in deionized water, acetone (B3395972), chloroform, and methanol, with slightly better, though still limited, solubility in dichloromethane (B109758) (DCM) and acetonitrile. wku.edu

Consequently, the choice of solvent is critical for successful derivatization. For reactions involving the substitution of the chloride ligands, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed to help dissolve the reactants and facilitate the reaction. wku.edu In other cases, mixed solvent systems, like acetone/water, are used to balance the solubility of both the platinum precursor and the organic ligands. nih.gov The development of solvent-free mechanochemical synthesis offers a promising alternative, circumventing solubility issues entirely. rsc.org

Synthesis of this compound(II) Derivatives

The synthesis of derivatives of this compound(II) generally follows two main pathways, which are dictated by the desired final structure of the complex.

Pathway 1: Modification of the Parent Complex This pathway begins with the pre-synthesized this compound(II). The derivatization occurs through the substitution of the chloride ligands. This is the preferred route for introducing new anionic ligands, such as the alkoxyacetates mentioned previously. nih.govresearchgate.net The reaction involves a ligand exchange, often driven by the precipitation of an insoluble salt like AgCl, which pulls the equilibrium towards the formation of the product.

Pathway 2: Synthesis from Functionalized Ligands This approach involves the initial synthesis and isolation of a modified 1,10-phenanthroline ligand. The modifications can include the addition of various functional groups like methyl or carboxylic acid moieties. mdpi.comosti.gov This pre-functionalized ligand is then reacted with a suitable platinum(II) precursor, such as K₂[PtCl₄] or an organometallic platinum source, to assemble the final complex. nih.govrsc.org This method is highly versatile as it allows for a wide range of functionalities to be incorporated into the phenanthroline backbone prior to metal coordination.

Table 2: Summary of Synthetic Pathways for Derivatives

| Pathway | Starting Material | Key Transformation | Example Derivative Class |

|---|---|---|---|

| 1 | [Pt(phen)Cl₂] | Substitution of chloride ligands | Alkoxyacetate complexes nih.govresearchgate.net |

Platinum(II) Complexes with Extended Phenanthrolines

The planar 1,10-phenanthroline ligand in this compound(II) serves as a scaffold that can be systematically extended through the addition of further aromatic rings. This extension of the π-system can significantly influence the resulting complex's ability to interact with biological macromolecules, particularly DNA. researchgate.netnih.gov The synthesis of these complexes typically involves the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), with the desired extended phenanthroline ligand. researchgate.net

One prominent example of an extended phenanthroline ligand is dipyrido[3,2-a:2',3'-c]phenazine (dppz). Platinum(II) complexes incorporating dppz have been synthesized and studied for their potential as DNA metallointercalators. researchgate.net Another class of extended ligands are the imidazo[4,5-f] rsc.orgresearchgate.netphenanthrolines. nih.govchim.it For instance, dinuclear platinum(II) complexes have been successfully synthesized using bridging imidazophenanthroline-based ligands, demonstrating the versatility of this approach to create more complex molecular architectures. nih.gov The synthesis of these dinuclear complexes, such as [Pt₂(L1)Cl₄] and [Pt₂(L2)Cl₄], involves the reaction of the respective dinucleating imidazophenanthroline ligands with a platinum salt. nih.gov

The rationale behind using extended phenanthrolines is that the larger aromatic surface area can facilitate stronger π-π stacking interactions with DNA base pairs, leading to enhanced cytotoxic activity. nih.gov These modifications aim to move beyond simple coordination compounds to create molecules with specific functionalities, such as acting as 'light switches' for DNA when coordinated to certain metal centers. researchgate.net

Table 1: Examples of Platinum(II) Complexes with Extended Phenanthroline Ligands

| Ligand Name | Abbreviation | Resulting Complex Example | Synthetic Precursor | Reference |

|---|---|---|---|---|

| Dipyrido[3,2-a:2',3'-c]phenazine | dppz | [Pt(dppz)Cl₂] | K₂PtCl₄ | researchgate.net |

| 1,2-bis(2-(1H-imidazo[4,5-f] rsc.orgresearchgate.netphenanthrolin-2-yl)phenoxy)ethane | L1 | [Pt₂(L1)Cl₄] | Not Specified | nih.gov |

| 1,2-bis(2-(1H-imidazo[4,5-f] rsc.orgresearchgate.netphenanthrolin-2-yl)phenoxy)hexane | L2 | [Pt₂(L2)Cl₄] | Not Specified | nih.gov |

| 3,8-di-n-pentyl-4,7-di(phenylethynyl)-1,10-phenanthroline | - | [Pt(C₁₂H₁₂N₂C₂₀H₁₀)Cl₂] | Not Specified | nih.gov |

Mixed-Metal Complexes Incorporating Platinum(II) and Lanthanide Centers

The development of heterobimetallic complexes containing both platinum(II) and lanthanide(III) ions represents a sophisticated approach to designing multifunctional molecules. These complexes aim to combine the cytotoxic properties of the platinum moiety with the unique luminescent and magnetic properties of lanthanides. The 1,10-phenanthroline framework is often used as a bridging ligand or as a scaffold to bring the different metal centers into proximity.

While direct synthetic routes to this compound(II)-lanthanide mixed-metal complexes are not extensively detailed in the provided search results, the principle of constructing such systems is established in coordination chemistry. Typically, a ligand is designed with distinct binding sites, one suitable for the square-planar coordination preferred by Pt(II) and another capable of accommodating the higher coordination numbers of lanthanide ions. For example, lanthanide complexes with 1,10-phenanthroline-5,6-dione (B1662461) have been synthesized, which could potentially serve as precursors for further coordination with a platinum center. researchgate.net The synthesis of such mixed-metal complexes often requires careful, stepwise reactions to ensure the selective coordination of each metal ion to its intended site.

Analogs with Alternative Nitrogen-Donor Ligands (e.g., Terpyridine, 4,5-Diazafluorene)

Replacing the 1,10-phenanthroline ligand with other nitrogen-donor ligands offers a pathway to fine-tune the steric and electronic properties of the resulting platinum(II) complexes. Terpyridine and 4,5-diazafluorene (B6599424) are two such alternatives that have been explored.

Terpyridine Analogs: Terpyridine is a tridentate ligand that coordinates to platinum(II) to form highly stable complexes. The resulting [Pt(terpyridine)Cl]⁺ cation has been investigated for its interactions with DNA. researchgate.net The synthesis of such complexes typically involves the reaction of K₂PtCl₄ with the terpyridine ligand.

4,5-Diazafluorene Analogs: 4,5-Diazafluorene and its derivatives, like 4,5-diazafluoren-9-one (B35911), serve as bidentate ligands similar to phenanthroline. The synthesis and characterization of cis-[Pt(dafone)Cl₂] (where dafone is 4,5-diazafluoren-9-one) have been reported. researchgate.net This complex was synthesized and found to have a long chelate bite with Pt-N distances longer than those in the analogous 1,10-phenanthroline complex. researchgate.net Another study describes the synthesis of [Pt(C₆F₅)₂(N,N)] complexes, where N,N can be 4,5-diazafluoren-9-one or its derivatives. mdpi.com The general synthetic procedure involves reacting the ligand with [Pt(C₆F₅)₂(THF)₂] in dichloromethane. mdpi.com

Table 2: Comparison of this compound(II) Analogs

| Ligand | Ligand Type | Complex Example | Key Structural Feature | Reference |

|---|---|---|---|---|

| 1,10-Phenanthroline | Bidentate | [Pt(phen)Cl₂] | Standard square-planar geometry | morressier.com |

| Terpyridine | Tridentate | [Pt(terpyridine)Cl]⁺ | Tridentate coordination leads to a cationic complex | researchgate.net |

| 4,5-Diazafluoren-9-one | Bidentate | cis-[Pt(dafone)Cl₂] | Longer Pt-N bond distances compared to the phen analog | researchgate.net |

Platinum(IV) Prodrug Development

A significant area of research is the development of platinum(IV) prodrugs from platinum(II) precursors like this compound(II). Platinum(IV) complexes are generally more kinetically inert than their platinum(II) counterparts, which can reduce off-target reactions before the drug reaches its intended cellular target. researchgate.netamericanpharmaceuticalreview.com The octahedral geometry of Pt(IV) complexes provides two additional axial positions that can be functionalized with other bioactive ligands, creating multi-action therapeutic agents. researchgate.netcityu.edu.hk

The general synthetic strategy involves the oxidation of the Pt(II) complex to a Pt(IV) species. A common method is the reaction of the Pt(II) compound with hydrogen peroxide to form a trans-dihydroxo Pt(IV) derivative. americanpharmaceuticalreview.comdigitellinc.com These dihydroxo complexes can then be further reacted with agents like acid anhydrides or activated esters to install various axial ligands. digitellinc.com For example, the DNA-alkylating agent chlorambucil (B1668637) has been coordinated to the axial positions of platinum(IV) complexes derived from phenanthroline-containing Pt(II) precursors. researchgate.net This approach aims to create prodrugs that, upon intracellular reduction back to the active Pt(II) form, release not only the cytotoxic platinum agent but also another therapeutic molecule. nih.gov

Oxidative Addition Reactions in this compound(II) Chemistry

Oxidative addition is a fundamental reaction in the chemistry of square-planar d⁸ metal complexes like this compound(II). In this process, a molecule is added to the metal center, increasing the oxidation state of the metal from +2 to +4 and its coordination number from four to six. This reaction is the basis for the synthesis of the Pt(IV) prodrugs discussed previously.

The oxidative addition of halogens (X₂) and pseudohalogens to dihalo(1,10-phenanthroline)platinum(II) complexes has been studied. acs.org These reactions typically proceed via an Sₙ2 mechanism, leading to the formation of octahedral Pt(IV) complexes. For instance, the reaction of [Pt(CH₂CMe₂C₆H₄)(phen)] (where phen is 3,4,7,8-tetramethyl-1,10-phenanthroline) with halogens results in the kinetically controlled formation of the trans oxidative addition product, which may then slowly equilibrate to the thermodynamically favored cis isomer. researchgate.net

Kinetic studies on the oxidative addition of methyl iodide (MeI) to diarylplatinum(II) complexes containing a 1,10-phenanthroline ligand have also been conducted. rsc.org These investigations revealed that the reaction follows an Sₙ2 mechanism, and the reaction rates are influenced by the solvent, with the order being acetone > ionic liquids > benzene. rsc.org These fundamental studies of oxidative addition reactions are crucial for understanding the mechanisms of Pt(IV) prodrug activation and for designing new synthetic routes to novel platinum complexes.

Molecular Interactions with Biological Targets

DNA Binding Mechanisms

Dichloro(1,10-phenanthroline)platinum(II) primarily interacts with DNA through a dual mechanism that involves both non-covalent and covalent binding. This combined mode of action is thought to enhance its biological efficacy. The process generally involves an initial non-covalent interaction, which then facilitates the formation of stable, covalent adducts with the DNA bases, ultimately leading to interference with critical cellular processes like DNA replication and transcription.

A key feature of this compound(II) is the presence of the 1,10-phenanthroline (B135089) (phen) ligand. This ligand is a planar, aromatic heterocyclic system that can insert itself between the stacked base pairs of the DNA double helix. researchgate.net This mode of non-covalent binding, known as intercalation, is driven by π-π stacking interactions between the aromatic rings of the phenanthroline ligand and the purine (B94841) and pyrimidine (B1678525) bases of DNA. researchgate.net

| Parameter | Finding | Investigated Compound(s) | Reference(s) |

| Binding Mode | Intercalation of the phenanthroline ligand between DNA base pairs. | Platinum(II) complexes with 1,10-phenanthroline and its derivatives. | researchgate.netnih.gov |

| Primary Driving Force | π-π stacking interactions. | Platinum(II) complexes with planar aromatic ligands. | researchgate.net |

| Supporting Evidence | Changes in DNA viscosity, absorption, and circular dichroism spectra. | Platinum(II) complexes with 1,10-phenanthroline and extended phenanthrolines. | researchgate.netnih.gov |

| Binding Constant (Kb) | 6.6 × 10⁴ M⁻¹ | Pt(DIP)(LL)₂ (a related complex with 4,7-diphenyl-1,10-phenanthroline) | nih.gov |

Following the initial intercalative step, the platinum(II) center of this compound(II) can form stable coordinate covalent bonds with the nitrogen atoms of the DNA bases. This process typically involves the hydrolysis of the chloride ligands, creating a reactive aqua species that can then readily react with nucleophilic sites on the DNA, particularly the N7 position of guanine (B1146940) residues. The formation of these platinum-DNA adducts is a hallmark of platinum-based anticancer agents.

This dual mode of interaction, where intercalation precedes covalent binding, is considered a significant advantage. researchgate.net The initial non-covalent binding increases the local concentration of the complex on the DNA strand, thereby facilitating the subsequent and more permanent covalent bond formation. researchgate.net These stable adducts disrupt the normal structure and function of DNA, which can block the machinery of DNA replication and transcription, leading to cell cycle arrest and apoptosis.

The binding of this compound(II) to DNA induces significant alterations in the DNA's secondary and tertiary structure. nih.gov The intercalative action of the phenanthroline ligand forces the separation of adjacent base pairs, leading to a localized unwinding and lengthening of the DNA double helix. researchgate.netreading.ac.uk This distortion can interfere with the binding of DNA-processing proteins.

Simultaneously, the formation of covalent platinum adducts causes further conformational changes. Platinum adducts are known to produce distinct bends and kinks in the DNA helix. nih.gov The precise nature of these distortions, such as the bend angle, can be influenced by the sequence of DNA bases flanking the adduct site. nih.gov These structural perturbations are recognized by cellular proteins, which can trigger downstream signaling pathways leading to cell death. The combined effect of intercalation-induced unwinding and covalent binding-induced bending results in a profoundly distorted DNA structure that is difficult for cellular repair mechanisms to correct. reading.ac.uk

In addition to forming adducts and distorting the helix, platinum complexes containing 1,10-phenanthroline ligands have been shown to possess DNA cleavage capabilities. researchgate.netnih.gov Some studies have demonstrated that these complexes can convert supercoiled plasmid DNA into its nicked or linear forms, indicating single-strand or double-strand breaks. nih.govreading.ac.uk

| Activity | Observation | Investigated Compound(s) | Reference(s) |

| DNA Cleavage | Capable of cleaving supercoiled plasmid DNA. | Pt(DIP)(LL)₂ and other Pt(II) complexes with phenanthroline derivatives. | nih.govreading.ac.uk |

| Proposed Mechanism | Often involves oxidative pathways, potentially generating reactive oxygen species. | Metal complexes with 1,10-phenanthroline ligands. | researchgate.netreading.ac.uk |

| Effect | Conversion of supercoiled DNA to nicked and linear forms. | Platinum(II) complexes with phenanthroline derivatives. | reading.ac.uk |

The interaction of platinum complexes with DNA is not always random. Research into related phenanthroline-containing metal complexes suggests that there can be a degree of sequence or structural selectivity. For instance, theoretical studies on methylated phenanthroline derivatives indicate that their interactions are specifically directed toward the oxygen and nitrogen heteroatoms of guanine-cytosine (G-C) base pairs and the phosphate (B84403) backbone. rsc.org This suggests a potential preference for G-C rich regions of DNA. The binding of some related copper-phenanthroline complexes has been shown to occur in the major or minor groove of the DNA, depending on the specific structure of the aromatic ligand. psu.edu While specific sequence preference data for this compound(II) is not extensively detailed, the established chemistry of platinum compounds and their intercalating ligands points toward a non-uniform binding pattern along the DNA strand.

Interactions with Other Nucleic Acids (e.g., RNA)

Studies on the archetypal drug cisplatin (B142131) have confirmed that it can form adducts on various types of RNA, including ribosomal RNA (rRNA) and transfer RNA (tRNA), both in vitro and in vivo. nih.gov Given that less than 10% of intracellular cisplatin typically binds to DNA, interactions with the much more abundant RNA molecules could be significant. nih.gov Damage to functionally important RNA molecules, such as those involved in protein synthesis, could severely disrupt cellular processes. Although research on the specific interactions of this compound(II) with RNA is less extensive than for DNA, its structural features make such interactions plausible.

Protein Binding Interactions

Upon introduction into the bloodstream, this compound(II) encounters a milieu rich in proteins. The nature and extent of its binding to these proteins are critical determinants of its bioavailability, distribution, and ultimately, its biological activity.

Association with Serum Albumins (e.g., Bovine Serum Albumin)

Serum albumins, the most abundant proteins in blood plasma, play a crucial role in the transport and disposition of various endogenous and exogenous compounds. The interaction between platinum complexes and serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), has been a subject of extensive research to understand the pharmacokinetics of these potential drugs.

Studies on platinum(II) complexes containing a 1,10-phenanthroline ligand have revealed significant binding to serum albumins. The primary mechanism of this interaction is often characterized by fluorescence quenching of the albumin's intrinsic tryptophan fluorescence upon binding of the platinum complex. This quenching can be either static, resulting from the formation of a ground-state complex between the fluorophore and the quencher, or dynamic, arising from collisional encounters. For instance, investigations into mononuclear platinum(II) complexes with a 5,6-epoxy-1,10-phenanthroline ligand showed that the nature of the interaction can be influenced by other ligands in the coordination sphere. One such complex was found to bind to HSA through a static process, while another exhibited a dynamic quenching mechanism. rsc.orgkg.ac.rs

The strength of the association is quantified by the binding constant (Ka). For various platinum(II)-phenanthroline derivatives, these constants have been determined using techniques like fluorescence spectroscopy and circular dichroism. For example, a study on [(5,6-dimethyl-1,10-phenanthroline)(1,2-diaminoethane)platinum(II)]2+ reported an association constant in the order of 105 M-1 with approximately one binding site on BSA, as determined by fluorescence quenching. nih.gov Circular dichroism titrations with the same complex indicated a reduction in the α-helical content of BSA upon binding and suggested an even higher association constant of approximately 5 x 106 M-1 for a single site. nih.gov These findings suggest a strong affinity of these platinum complexes for serum albumin, which can significantly influence their free concentration in the plasma. nih.gov

Competitive binding experiments using site-specific markers have been employed to identify the preferred binding locations on albumin. For some platinum(II)-phenanthroline complexes, the primary interaction site has been identified as site II in the hydrophobic cavity of subdomain IIIA of HSA. kg.ac.rs The interaction with albumin can also induce conformational changes in the protein, as evidenced by a slight red shift in the maximum emission wavelength of tryptophan fluorescence, suggesting that the tryptophan residues are brought into a more hydrophilic environment upon complex binding. nih.gov

| Platinum Complex | Protein | Technique | Binding Constant (Ka, M-1) | Number of Binding Sites (n) | Quenching Mechanism | Reference |

|---|---|---|---|---|---|---|

| [(5,6-dimethyl-1,10-phenanthroline)(1,2-diaminoethane)platinum(II)]2+ | BSA | Fluorescence Spectroscopy | ~2 x 105 | ~1.1 | Static | nih.gov |

| [(5,6-dimethyl-1,10-phenanthroline)(1,2-diaminoethane)platinum(II)]2+ | BSA | Circular Dichroism | ~5 x 106 | ~1 | - | nih.gov |

| [Pt(5,6-epoxy-1,10-phen)Cl2] | HSA | Fluorescence Spectroscopy | 5.4 x 105 | ~0.9 | Static | nih.gov |

Adduct Formation with Flavin Mononucleotide

Flavin mononucleotide (FMN) is a crucial cofactor in various enzymatic reactions, participating in redox processes essential for cellular metabolism. The interaction of platinum complexes with such vital biomolecules can have significant biological consequences. Research has shown that ternary Pt(II) complexes, which include a 1,10-phenanthroline ligand and an amino acid, can form adducts with FMN. researchmap.jp

The formation of these adducts is primarily driven by π-π stacking interactions between the planar aromatic ring system of the 1,10-phenanthroline ligand and the isoalloxazine ring of FMN. researchmap.jp This non-covalent interaction leads to the formation of a 1:1 adduct. The stability of these adducts has been quantified, with stability constants (log K) for the systems with [Pt(Amino Acid)(phen)] complexes ranging from 2.83 to 3.42, as determined by 1H NMR spectroscopy. researchmap.jp The formation of such adducts can, in turn, affect the redox properties of FMN, potentially interfering with its biological function. researchmap.jp While these studies were conducted on ternary complexes, the underlying principle of stacking interactions suggests that this compound(II) could also engage in similar adduct formation with FMN.

| Platinum Complex | Stability Constant (log K) | Reference |

|---|---|---|

| [Pt(Gly)(phen)] | 2.83 | researchmap.jp |

| [Pt(Ala)(phen)] | 3.12 | researchmap.jp |

| [Pt(Arg)(phen)] | 3.42 | researchmap.jp |

Binding to Cytosolic Proteins

The cytoplasm is a complex environment containing a vast array of proteins that can potentially interact with platinum compounds. While specific studies detailing the binding of this compound(II) to a wide range of individual cytosolic proteins are limited, research on related platinum complexes provides insights into potential interactions. It is known that platinum compounds can be subject to degradation by cytosolic components like glutathione (B108866). nih.gov Furthermore, the aromatic ligands of platinum complexes can play a role in their interaction with larger protein assemblies such as the proteasome. nih.gov The reactivity of the platinum center and the nature of the surrounding ligands will dictate the specificity and strength of these interactions, which can influence the compound's ultimate cellular fate and mechanism of action.

Cellular Uptake Mechanisms

For this compound(II) to exert its biological effects, it must first cross the cell membrane and accumulate intracellularly. The mechanisms governing this cellular uptake are multifaceted and depend on the physicochemical properties of the complex.

Investigation of Active Transport Pathways

The passage of molecules across the cell membrane can occur through passive diffusion or be facilitated by transporter proteins in an active process. While passive diffusion is often driven by a concentration gradient and the lipophilicity of the compound, active transport allows for accumulation against a concentration gradient and can be highly specific. For some platinum(IV) complexes, a lack of correlation between lipophilicity and intracellular accumulation has led to the suggestion of the involvement of active transport mechanisms. nih.govwku.edu However, specific studies definitively identifying the active transport pathways for this compound(II) are not yet prevalent in the scientific literature. The structural features of the complex, including its charge and the presence of the phenanthroline ligand, may influence its recognition by membrane transporters.

Impact of Lipophilicity and Selectivity on Intracellular Accumulation

Lipophilicity, the affinity of a molecule for a lipid environment, is a key factor influencing its ability to traverse the lipid bilayer of the cell membrane. Generally, a higher lipophilicity is expected to facilitate passive diffusion and lead to greater intracellular accumulation. Studies on platinum(IV) complexes with 1,10-phenanthroline and increasingly lipophilic axial ligands have been conducted to explore this relationship. rsc.org

However, the correlation between lipophilicity and cellular accumulation is not always straightforward. While in some instances, more lipophilic derivatives of platinum-phenanthroline complexes have shown increased cellular uptake, other studies have found no clear correlation between increasing lipophilicity and the amount of platinum accumulated inside the cells. rsc.orgnih.gov This suggests that other factors, such as the potential involvement of active transport as mentioned earlier, may play a significant role.

Biological Activity and Pharmacological Potential

In Vitro Cytotoxicity Studies in Cancer Cell Lines

Dichloro(1,10-phenanthroline)platinum(II) and its derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Studies show that these compounds can effectively reduce the proliferation of malignant cells, often with potency comparable or superior to established chemotherapeutics. mdpi.com

The antiproliferative activity is frequently quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. For instance, Pt(phen)Cl2 has shown notable cytotoxicity against leukemia (CCRF-CEM) and colon cancer (HCT-116) cell lines, with IC50 values reported in the sub-micromolar range. In some leukemia cell lines, the IC50 value has been recorded as low as 0.7 µM.

Derivatives of Pt(phen)Cl2, where the chloride ligands are replaced by other groups, have also been extensively studied. For example, platinum(II) complexes incorporating 1,10-phenanthroline (B135089) and chiral ancillary ligands like trans-R,R- and trans-S,S-1,2-diaminocyclohexane have shown potent cytotoxicity. The complex Pt(S,S-dach)(phen)2 was found to be more cytotoxic than cisplatin (B142131) in all 13 cancer cell lines tested, including human bladder cancer (5637) and murine leukemia (L1210) lines. researchgate.net Similarly, another study investigated platinum(II) complexes with α- and β-naphthyl groups, finding that one such complex exhibited an IC50 value on the triple-negative breast cancer cell line MDA-MB-231 that was eightfold lower than that of cisplatin (8.1 ± 1.1 µM vs. 63.1 ± 1.2 µM). mdpi.com

The table below summarizes the reported in vitro cytotoxic activity of this compound(II) and related complexes against various human cancer cell lines.

| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| This compound(II) | CCRF-CEM | Leukemia | As low as 0.7 | |

| This compound(II) | HCT-116 | Colon | Sub-micromolar range | |

| Pt(S,S-dach)(phen)2 | 5637 | Bladder | 0.091 | researchgate.net |

| Pt(S,S-dach)(phen)2 | L1210 | Murine Leukemia | 0.13 | researchgate.net |

| Cisplatin | L1210 | Murine Leukemia | 0.50 | researchgate.net |

| [Pt(HL4)Cl]·H2O (a related complex) | MDA-MB-231 | Breast (Triple-Negative) | 8.1 ± 1.1 | mdpi.com |

| Cisplatin | MDA-MB-231 | Breast (Triple-Negative) | 63.1 ± 1.2 | mdpi.com |

| [Pt(phen)(OCOCH2OMe)2] | HCT-116 | Colon | Comparable to Cisplatin | researchgate.net |

A primary mechanism through which platinum complexes exert their anticancer effects is by inducing programmed cell death, or apoptosis. researchgate.netnih.gov Research indicates that this compound(II) and its analogues are effective inducers of apoptosis in cancer cells. The interaction of these compounds with DNA is a critical step, leading to the formation of stable complexes that disrupt DNA replication and transcription, ultimately triggering apoptotic pathways. mdpi.com The planar 1,10-phenanthroline ligand can intercalate between DNA bases, which enhances the binding affinity of the complex.

In addition to inducing apoptosis, these platinum complexes can modulate the cell cycle. The cell cycle is a series of events that leads to cell division and replication; disruption of this process can halt the proliferation of cancer cells. Flow cytometry analyses have shown that platinum(II)-phenanthroline complexes can cause cell cycle arrest. For example, representative complexes were found to block the progression of HCT-116 colon cancer cells in the S or G2/M phases. researchgate.net Another dinuclear platinum(II) complex containing a 1,7-phenanthroline (B34526) bridge was shown to induce G2/M phase arrest in breast cancer cells. researchgate.net This arrest of the cell cycle is considered a key contributor to the subsequent induction of apoptosis. researchgate.netresearchgate.net

Mitochondria play a central role in the life and death of a cell, including the regulation of apoptosis. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health, and its disruption is a hallmark of early apoptosis. nih.govru.nl Studies on platinum(II) complexes containing phenanthroline-like ligands have demonstrated their ability to induce depolarization of the mitochondrial membrane. mdpi.com This loss of membrane potential is associated with the activation of downstream apoptotic pathways.

Furthermore, these complexes can increase the levels of reactive oxygen species (ROS) within cancer cells. mdpi.com ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular components, including DNA, proteins, and lipids, leading to a state of oxidative stress. nih.gov This increase in intracellular ROS contributes to the cytotoxic effects of the platinum compounds and is linked to the induction of apoptosis. mdpi.com The generation of ROS and the impairment of mitochondrial potential are interconnected events that amplify the cell death signal. nih.govnih.gov

In Vivo Antitumor Efficacy Studies

The evaluation of anticancer compounds in living organisms is a critical step in preclinical development. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used for this purpose. researchgate.netbohrium.com

While extensive in vivo data specifically for this compound(II) is limited in the reviewed literature, studies on closely related derivatives provide significant insights. For instance, a platinum(II) complex containing a β-naphthyl group, which demonstrated potent in vitro cytotoxicity, was tested in a xenograft model using MDA-MB-231 human breast cancer cells. mdpi.com The study reported a remarkable reduction in tumor size in the treated BALB/c nude mice compared to the control group, indicating significant in vivo antitumor efficacy. mdpi.com

In another study, a phenanthroline-based ligand (not complexed with platinum), 2,9-di-sec-butyl-1,10-phenanthroline, was shown to inhibit tumor growth in a dose-dependent manner in a head and neck cancer xenograft mouse model. plos.org When combined with cisplatin, this compound synergistically reduced tumor volume. plos.org These findings highlight the potential of the 1,10-phenanthroline scaffold in designing effective antitumor agents for in vivo applications.

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy.

Activity against Drug-Resistant Cancer Cell Lines

A significant challenge in cancer chemotherapy is the development of drug resistance, particularly to platinum-based drugs like cisplatin. Research into unconventional platinum complexes, such as those containing polyaromatic ligands like 1,10-phenanthroline, has revealed promising activity in overcoming this resistance. researchgate.net

This compound(II) and related phenanthroline-containing platinum complexes have demonstrated significant cytotoxicity against a variety of cancer cell lines, including those that have acquired resistance to cisplatin. nih.gov For instance, studies on human pancreatic ductal adenocarcinoma cell lines with varying sensitivities to cisplatin showed that phenanthroline-containing platinum complexes were highly effective, particularly in the most cisplatin-resistant cells. nih.gov In the cisplatin-resistant YAPC pancreatic cancer cell line, these complexes exhibited IC50 values approximately six times lower than that of cisplatin after 24 hours of incubation, indicating a potent cytotoxic effect. nih.gov Similarly, other unconventional platinum(II) complexes featuring 1,10-phenanthroline have shown nanomolar GI50 values across several cancer cell lines, a potency significantly greater than cisplatin, carboplatin, or oxaliplatin. researchgate.net

The cytotoxic efficacy of these compounds is often compared across both sensitive and resistant cell lines to determine a "resistance factor." A lower resistance factor indicates that the compound is better at overcoming resistance. A hybrid drug, dichloroacetate-platinum(II), demonstrated remarkable cytotoxicity against both cisplatin-sensitive (A2780) and cisplatin-resistant (A2780DDP) ovarian cancer cells, highlighting the potential for platinum complexes that deviate from cisplatin's structure to overcome resistance. nih.gov

| Compound | Cell Line | Cisplatin Sensitivity | Relative Efficacy |

|---|---|---|---|

| [Pt(η1-C2H4-OMe)(DMSO)(phen)]+ | PANC-1 | Resistant | Highly effective (Cisplatin IC50 > 100 µM) |

| [Pt(η1-C2H4-OEt)(DMSO)(phen)]+ | PANC-1 | Resistant | Highly effective (Cisplatin IC50 > 100 µM) |

| [Pt(η1-C2H4-OMe)(DMSO)(phen)]+ | YAPC | Resistant | ~6 times more effective than Cisplatin |

| [Pt(η1-C2H4-OEt)(DMSO)(phen)]+ | YAPC | Resistant | ~6 times more effective than Cisplatin |

| Cisplatin | MIA PaCa-2 | Sensitive | Higher cytotoxicity than phen-complexes (IC50 = 3.76 µM) |

The ability of this compound(II) and its analogues to circumvent cisplatin resistance stems from several distinct mechanistic differences. Cisplatin resistance is multifactorial, often involving reduced cellular drug accumulation, increased detoxification by molecules like glutathione (B108866), enhanced DNA repair mechanisms, and evasion of apoptosis. nih.gov

Phenanthroline-containing complexes appear to bypass these resistance pathways. Their increased lipophilicity, compared to cisplatin, can lead to more rapid and higher intracellular accumulation. nih.gov Furthermore, their mode of action may not be solely reliant on forming DNA adducts in the same manner as cisplatin. nih.gov While they do interact with and distort plasmid DNA, their mechanisms are more complex. nih.gov For some related platinum complexes, it is proposed that the polyaromatic phenanthridinium cation helps to rapidly localize the platinum center on the DNA, circumventing the slow hydrolysis step that is characteristic of cisplatin's interaction with DNA. researchgate.net

Additionally, these complexes can induce cell death through different pathways. Studies have shown that they can cause a rapid loss of mitochondrial membrane potential, suggesting a direct effect on mitochondria. nih.gov This mitochondria-mediated apoptosis is significant because it can bypass resistance mechanisms that are focused on nuclear DNA damage repair. nih.govnih.gov By inducing G2/M phase cell cycle arrest and apoptosis in both sensitive and resistant cell lines, these compounds demonstrate a robust mechanism of action that is less susceptible to common resistance pathways. nih.govnih.gov

Broader Therapeutic Applications

The unique chemical properties of this compound(II) lend it to a range of therapeutic applications beyond oncology.

Platinum(II) metallointercalator complexes, including those with 1,10-phenanthroline ligands, have been investigated for their antimicrobial properties. nih.govwesternsydney.edu.au These compounds have shown growth inhibition against a spectrum of pathogens, including bacteria and yeast. nih.govwesternsydney.edu.auresearchgate.net Studies have demonstrated the efficacy of such complexes against liquid cultures of Staphylococcus aureus (Gram-positive bacteria), Escherichia coli and Pseudomonas aeruginosa (Gram-negative bacteria), and the yeast Saccharomyces cerevisiae, with potent activity observed at concentrations of 20 µM or lower. nih.govwesternsydney.edu.auresearchgate.net

More recent research has explored these complexes against clinically relevant resistant strains. A platinum(II) complex containing 1,10-phenanthroline and 5-amino-1,3,4-thiadiazole-2(3H)-thiolate ligands was found to be active against strains of Campylobacter jejuni, a major cause of foodborne gastroenteritis. mdpi.comresearchgate.net Notably, this complex demonstrated a synergistic effect when combined with the antibiotic ciprofloxacin (B1669076), significantly reducing the minimum inhibitory concentration (MIC) required to inhibit the bacteria. mdpi.comresearchgate.net This suggests a potential role for these platinum compounds in combination therapies to combat antibiotic resistance. researchgate.net The proposed mode of antimicrobial action involves the disruption of crucial microbial metal metabolism and permeabilization of the cell membrane. nih.govmdpi.com

| Microorganism | Type | Observed Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Growth inhibition at ≤20 µM | nih.govwesternsydney.edu.au |

| Escherichia coli | Gram-negative Bacteria | Growth inhibition at ≤20 µM | nih.govwesternsydney.edu.au |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Growth inhibition at ≤20 µM | nih.govwesternsydney.edu.au |

| Saccharomyces cerevisiae | Yeast | Growth inhibition at ≤20 µM | nih.govwesternsydney.edu.au |

| Campylobacter jejuni | Gram-negative Bacteria | Active, with MIC values as low as 0.25 mg/L | mdpi.comresearchgate.net |

A compelling area of research for this compound(II) is in the field of neurodegenerative diseases, particularly Alzheimer's disease. nih.gov The pathology of Alzheimer's is linked to the aggregation of the amyloid-β (Aβ) peptide into insoluble plaques, a process that is modulated by metal ions like copper and zinc. nih.gov Platinum(II)-1,10-phenanthroline complexes have been identified as potent inhibitors of this process. nih.govwku.edu

These complexes work by coordinating to the histidine residues within the Aβ peptide, which are part of its high-affinity metal-binding site. nih.gov This interaction alters the chemical properties of the peptide, inhibiting amyloid formation, preventing the generation of reactive oxygen species (ROS), and ultimately rescuing Aβ-induced synaptotoxicity in hippocampal slices. nih.gov The planar, aromatic 1,10-phenanthroline ligand appears to confer specificity for the Aβ peptide, a property not shared by cisplatin. nih.gov Thioflavin T (ThT) binding assays have confirmed that Pt(II) compounds can repress amyloid aggregation in a dose-dependent manner. nih.gov This inhibitory action on a key pathological process suggests that this compound(II) and related compounds could be developed as therapeutic agents for Alzheimer's disease. nih.gov

Theranostics, an approach that integrates diagnostics and therapy, is a frontier in personalized medicine. Platinum-based compounds are being explored for these dual applications. mdpi.comrsc.org The inherent properties of this compound(II) make it a candidate for theranostic development. The platinum core provides the cytotoxic therapeutic effect, while the 1,10-phenanthroline ligand, a luminophore, offers potential for diagnostic imaging.

Platinum(II) complexes featuring porphyrin or chlorin (B1196114) ligands, which are also large aromatic systems, have shown significant promise as theranostic agents. researchgate.net They exhibit strong phosphorescence, allowing for their use in cancer photodiagnosis, and can be activated by light to produce ROS for photodynamic therapy (PDT). researchgate.net While the specific photophysical properties of this compound(II) require further detailed investigation for imaging applications, the principle of combining a cytotoxic metal center with a luminescent ligand is well-established. rsc.org The development of platinum-based nanoplatforms further enhances these possibilities, allowing for targeted delivery and image-guided treatment. rsc.org

Mechanistic Insights into Cellular Processing and Biological Response

Intracellular Fate and Biotransformation of Dichloro(1,10-phenanthroline)platinum(II)

The biological activity of this compound(II), hereafter referred to as Pt(phen)Cl₂, is intrinsically linked to its ability to enter cancer cells and undergo transformations that facilitate its interaction with cellular targets. The intracellular journey of Pt(phen)Cl₂ begins with its transit across the cell membrane, a process significantly influenced by the physicochemical properties of the complex. The planar and hydrophobic nature of the 1,10-phenanthroline (B135089) ligand facilitates greater cellular uptake compared to less lipophilic platinum compounds like cisplatin (B142131). nih.gov This enhanced accumulation is a critical determinant of its heightened cytotoxicity in various cancer cell lines. nih.govnih.gov

Once inside the cell, the fate of Pt(phen)Cl₂ is dictated by the intracellular environment. The lower intracellular chloride concentration, compared to the extracellular milieu, is thought to promote the hydrolysis of the chloro ligands, leading to the formation of aquated platinum species. This aquation process is a key activation step, rendering the platinum center more electrophilic and reactive towards nucleophilic sites on biomolecules, most notably DNA. researchgate.net While the precise biotransformation products of Pt(phen)Cl₂ within the cell have not been exhaustively characterized, it is hypothesized that the complex can react with various intracellular nucleophiles, including glutathione (B108866) and other sulfur-containing molecules, which can modulate its activity and contribute to mechanisms of resistance.

The intracellular distribution of platinum complexes containing phenanthroline ligands is not restricted to the cytoplasm. Studies with analogous compounds have shown accumulation in the nucleus, where the primary target, DNA, resides. mdpi.com The efficient transport to and accumulation in the nucleus is a crucial aspect of the compound's mechanism of action, enabling the formation of DNA adducts that trigger downstream cellular responses. mdpi.com

DNA Damage Response Pathways

Upon reaching the nucleus, Pt(phen)Cl₂ primarily exerts its cytotoxic effects by interacting with DNA, leading to the formation of various adducts that disrupt normal cellular processes and activate a cascade of DNA damage response (DDR) pathways.

Inhibition of Transcription by Platinum-DNA Adducts

A significant consequence of the formation of Pt(phen)Cl₂-DNA adducts is the potent inhibition of transcription. The bulky adducts formed on the DNA template act as physical impediments to the progression of RNA polymerase II, the enzyme responsible for transcribing protein-coding genes. mit.edunih.gov This stalling of RNA polymerase at the site of the platinum lesion is a critical event that can trigger a variety of cellular responses, including cell cycle arrest and apoptosis. mit.edunih.gov

Research on related monofunctional platinum complexes has demonstrated that even single-site DNA adducts can effectively block transcription, a mechanism that contributes significantly to their cytotoxicity. mit.edu The inhibition of transcription by these platinum-DNA adducts is a key factor in their anticancer activity, as it disrupts the production of essential proteins required for cell survival and proliferation. mit.edu

Modulation of DNA Repair Mechanisms

The cell possesses sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA damage. The primary pathways involved in the repair of platinum-DNA adducts are nucleotide excision repair (NER) and mismatch repair (MMR). nih.gov However, the structural distortions induced by Pt(phen)Cl₂ adducts can modulate the efficiency of these repair pathways.

While the specific interactions of Pt(phen)Cl₂ with NER and MMR proteins are still under investigation, it is known that the recognition and processing of platinum adducts by these repair systems can influence a cell's sensitivity or resistance to the compound. nih.gov In some cases, the adducts formed by platinum complexes with bulky ligands may be poorly recognized or repaired by the cellular machinery, leading to persistent DNA damage and enhanced cytotoxicity. Conversely, upregulation of these repair pathways can be a mechanism of acquired resistance to platinum-based drugs. nih.gov

Activation of Cellular Stress Response Proteins (e.g., ATM, ATR)

The presence of platinum-DNA adducts and the subsequent stalling of replication forks and transcription complexes are recognized by the cell as a state of genotoxic stress. This triggers the activation of a complex signaling network orchestrated by key sensor proteins, primarily Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). nih.gov

While ATM is classically activated by double-strand breaks, ATR responds to a broader range of DNA damage, including the bulky adducts and stalled replication forks induced by platinum compounds. nih.govnih.gov The activation of ATR in response to cisplatin treatment has been observed in various cancer cell lines. nih.gov It is highly probable that Pt(phen)Cl₂ also activates these stress response pathways. Once activated, ATM and ATR phosphorylate a multitude of downstream substrates, initiating signaling cascades that lead to cell cycle arrest, activation of DNA repair, or, if the damage is too extensive, the induction of apoptosis. nih.govnih.gov

Distinct Modes of Action Compared to Cisplatin

While Pt(phen)Cl₂ shares the common feature of DNA binding with cisplatin, there are significant differences in their mechanisms of action that result in distinct biological profiles. One of the most notable distinctions is the spectrum of activity and the ability of some phenanthroline-containing platinum complexes to overcome cisplatin resistance. nih.gov

Studies on analogous compounds, such as phenanthriplatin, have revealed a mode of action that differs from the classical DNA cross-linking mechanism of cisplatin. nih.gov Phenanthriplatin, for instance, forms monofunctional DNA adducts that cause less distortion of the DNA helix but are highly effective at inhibiting transcription. nih.govmit.edu Furthermore, some platinum complexes with phenanthroline ligands have been shown to induce a nucleolar stress response, a pathway that is not prominently activated by cisplatin. chemrxiv.orgacs.org This nucleolar stress is characterized by the disruption of ribosome biogenesis and can lead to apoptosis through a p53-independent mechanism. nih.gov

The enhanced cellular uptake of Pt(phen)Cl₂ due to the lipophilicity of the phenanthroline ligand also contributes to its distinct pharmacological profile compared to cisplatin. nih.gov This can lead to higher intracellular concentrations and, consequently, greater cytotoxicity in certain cancer cell lines. nih.gov

| Feature | This compound(II) | Cisplatin |

| Primary DNA Adducts | Primarily monofunctional adducts and potential for intercalation | Primarily bifunctional intrastrand and interstrand cross-links nih.gov |

| Cellular Uptake | Generally higher due to lipophilic phenanthroline ligand nih.gov | Lower, relies more on specific transporters mdpi.com |

| Mechanism of Action | Potent transcription inhibition mit.edu, potential for nucleolar stress induction chemrxiv.orgacs.org | Inhibition of DNA replication and transcription through cross-linking nih.gov |

| Resistance Profile | Can be active in cisplatin-resistant cell lines nih.gov | Susceptible to various resistance mechanisms (e.g., reduced uptake, increased efflux, enhanced DNA repair) nih.gov |

Role of Ligand Lability and Dissociation in Biological Activity

The biological activity of Pt(phen)Cl₂ is critically dependent on the lability of its chloride ligands. The term "lability" refers to the ease with which these ligands can be replaced by other molecules, a process that is essential for the complex to bind to its biological targets.

The dissociation of the chloride ligands is the rate-determining step for the covalent binding of the platinum center to DNA. researchgate.net This process is favored in the intracellular environment where the chloride concentration is significantly lower than in the extracellular fluid. The resulting aquated species are more reactive and readily form adducts with the nitrogen atoms of purine (B94841) bases in DNA.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of [Pt(phen)Cl₂] in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and the three-dimensional structure of the molecule.

Proton (¹H) NMR spectroscopy is instrumental in confirming the coordination of the 1,10-phenanthroline (B135089) ligand to the platinum(II) center. Upon complexation, the chemical shifts of the ligand's aromatic protons are altered compared to the free, uncoordinated ligand. Typically, the signals for the protons of the coordinated phenanthroline ligand in platinum(II) complexes appear in the downfield region of the spectrum, generally between 8.0 and 10.0 ppm, which is indicative of their aromatic nature. wku.edu

Table 1: Representative ¹H NMR Chemical Shifts for Coordinated 1,10-Phenanthroline in a Platinum(II) Complex (Note: This table is a representative example based on data for similar Pt(II)-phenanthroline complexes. Exact values for [Pt(phen)Cl₂] may vary based on solvent and experimental conditions.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-9 | ~9.5 | Doublet | ~5.7 |

| H-4, H-7 | ~9.0 | Doublet | ~8.1 |

| H-5, H-6 | ~8.3 | Singlet | - |

| H-3, H-8 | ~8.1 | Doublet of doublets | J1 = ~8.1, J2 = ~2.4 |

For a Pt(II) complex with a PtN₂Cl₂ coordination environment, the ¹⁹⁵Pt chemical shift is expected in a characteristic region. The reference standard for ¹⁹⁵Pt NMR is typically Na₂[PtCl₆] in D₂O. wikipedia.org The substitution of chloride ligands with nitrogen-donating ligands like 1,10-phenanthroline causes a significant upfield shift relative to platinum chloride precursors. For square-planar Pt(II) complexes, the chemical shifts are sensitive to factors like the cis/trans arrangement of ligands. researchgate.net In the case of [Pt(phen)Cl₂], a single signal would be expected, confirming the presence of a single platinum environment. The chemical shift for Pt(II) complexes with two nitrogen and two chlorine donors, such as [Pt(phen)Cl₂], typically falls within the range of -2200 to -2600 ppm. researchgate.net

Pulsed Gradient Spin-Echo (PGSE) NMR is a powerful method for studying the interactions of small molecules, like [Pt(phen)Cl₂], with large biomolecules such as proteins. nih.govnih.gov This technique measures the translational diffusion coefficient of molecules in solution. A small, rapidly diffusing molecule will exhibit a large diffusion coefficient, while a large, slowly tumbling biomolecule will have a much smaller one.

When a small molecule binds to a large one, its effective diffusion rate decreases. By monitoring the diffusion coefficient of the platinum complex in the presence of increasing concentrations of a biomolecule like bovine serum albumin (BSA), the extent of binding can be quantified. nih.govnih.gov This allows for the determination of association constants (Kₐ) and the number of binding sites.

Table 2: Representative PGSE NMR Data for a Platinum-Phenanthroline Complex Interacting with Bovine Serum albumin (BSA) (Data based on a study of a structurally related (5,6-dimethyl-1,10-phenanthroline)platinum(II) complex) nih.govnih.gov

| Molar Ratio [Complex]:[BSA] | Observed Diffusion Coefficient of Complex (D_obs, x10⁻¹⁰ m²s⁻¹) |

| 1:0 (Free Complex) | 5.9 |

| 5:1 | 4.8 |

| 10:1 | 3.9 |

| 20:1 | 2.7 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and the elucidation of chemical structures through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of coordination complexes. It allows the transfer of intact molecular ions from solution to the gas phase with minimal fragmentation. For [Pt(phen)Cl₂], ESI-MS can be used to confirm its molecular weight (446.19 g/mol ).

In the positive ion mode, the spectrum would be expected to show peaks corresponding to the molecular ion or related fragments. A common observation for this complex in the presence of trace solvents or reactants is the loss of one or both chloride ligands. Tandem MS (MS/MS) experiments, where a specific ion is selected and fragmented, provide valuable structural information. The fragmentation of the [Pt(phen)Cl₂] complex often involves the sequential loss of the chloride ligands, followed by fragmentation of the phenanthroline ligand itself. A study involving the reaction of [Pt(phen)Cl₂] with a peptide showed the formation of an adduct, and its fragmentation pattern confirmed the stable [Pt(phen)]²⁺ core. researchgate.net

Table 3: Representative ESI-MS/MS Fragmentation of a [Pt(phen)]-Containing Ion (Based on the fragmentation of a [Pt(phen)]-peptide adduct) researchgate.net

| Precursor Ion (m/z) | Fragment Ion | Proposed Structure of Fragment |

| 777.20 | [M-Cl]⁺ | [Pt(phen)Cl]⁺ |

| 777.20 | [M-2Cl]²⁺ | [Pt(phen)]²⁺ |

| 777.20 | Various peptide fragments | Fragmentation of the biomolecule |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an extremely sensitive elemental analysis technique capable of detecting metals at concentrations as low as parts-per-billion (ppb) or even lower. nih.gov It is the method of choice for quantifying the amount of platinum from a drug that has been taken up by cells. nih.gov

In a typical cellular uptake experiment, cancer cells are incubated with [Pt(phen)Cl₂] for a specific period. After incubation, the cells are washed, harvested, and lysed. The total platinum content within the cells is then measured by ICP-MS. This technique does not provide information about the chemical form of the platinum (i.e., whether it is still the parent complex or a metabolite) but gives a precise measure of the total intracellular platinum concentration. This data is crucial for correlating cytotoxicity with the extent of drug accumulation. Studies with other platinum complexes have established robust protocols for such quantifications. nih.gov

Table 4: Representative ICP-MS Data for Cellular Uptake of a Platinum Complex in MCF-7 Cancer Cells (Note: This is a hypothetical data table representing typical results from such an experiment, as specific data for [Pt(phen)Cl₂] is not readily available. Values are for illustrative purposes.)

| Incubation Time (hours) | Concentration of [Pt(phen)Cl₂] (µM) | Intracellular Platinum (ng Pt per 10⁶ cells) |

| 6 | 10 | 5.2 |

| 12 | 10 | 11.8 |

| 24 | 10 | 25.4 |

| 24 | 20 | 51.2 |

Electronic and Optical Spectroscopy

Electronic and optical spectroscopy techniques are pivotal in elucidating the interactions of Dichloro(1,10-phenanthroline)platinum(II), hereafter referred to as Pt(phen)Cl₂, with biological macromolecules. These methods provide valuable insights into binding modes, conformational changes, and the orientation of the complex upon interaction with biomolecules such as DNA and proteins.

UV-Vis Absorption Spectroscopy for DNA Binding and Aggregation Studies

UV-Vis absorption spectroscopy is a fundamental technique to monitor the interactions between metal complexes and DNA. Changes in the absorption spectrum of the complex upon addition of DNA can indicate the mode of binding. For platinum(II) complexes containing 1,10-phenanthroline, the intense absorption bands are typically associated with π-π* transitions of the aromatic ligand.

When a complex binds to DNA via intercalation, a hypochromic effect (decrease in absorbance) and a bathochromic shift (redshift, a shift to longer wavelengths) are generally observed. researchgate.net This is attributed to the stacking interactions between the planar aromatic ligand and the DNA base pairs. Conversely, hyperchromism (an increase in absorbance) can suggest non-intercalative binding modes, such as groove binding or electrostatic interactions. ut.ac.ir

In a study investigating the effects of various platinum(II) complexes, including Pt(phen)Cl₂, on the aggregation of the β-amyloid peptide, UV-Vis absorption spectroscopy was utilized to analyze the ligand field of the metal complexes upon interaction with the peptide. nih.gov While this study focused on peptide aggregation, the principles of using UV-Vis to monitor interactions are broadly applicable. For related platinum(II) complexes with substituted 1,10-phenanthroline ligands, titration with DNA resulted in significant hypochromism and a red shift, indicative of an intercalative binding mode. researchgate.net

The binding constant (Kb), which quantifies the affinity of the complex for DNA, can be calculated from the changes in the UV-Vis spectra upon titration with DNA using the Wolfe-Shimer equation or similar models. ut.ac.ir

Table 1: Representative UV-Vis Spectral Data for a Platinum(II)-Phenanthroline Complex Interacting with DNA (Note: This table is illustrative of typical data obtained for similar complexes, as specific titration data for Pt(phen)Cl₂ was not available in the searched literature.)

| [DNA] (µM) | Absorbance at λmax | Wavelength Shift (nm) |

| 0 | 0.850 | 0 |

| 20 | 0.785 | +2 |

| 40 | 0.723 | +4 |

| 60 | 0.668 | +5 |

| 80 | 0.620 | +7 |

| 100 | 0.581 | +8 |

Circular Dichroism (CD) Spectroscopy for Conformational Changes in Biomolecules

Circular dichroism (CD) spectroscopy is an invaluable tool for studying changes in the secondary structure of biomolecules, such as the conformational changes in DNA upon binding of a small molecule. nih.gov The CD spectrum of B-form DNA is characterized by a positive band around 275 nm due to base stacking and a negative band around 245 nm representing the helicity of the DNA duplex. researchgate.net

The binding of a molecule to DNA can perturb these characteristic bands. Intercalation, for instance, often leads to an increase in the intensity of both the positive and negative bands, which is attributed to the stabilization of the B-form conformation. researchgate.net In contrast, groove binding or electrostatic interactions typically cause smaller perturbations to the CD spectrum. researchgate.net

Studies on platinum(II) complexes with substituted 1,10-phenanthroline ligands have shown that their interaction with DNA induces significant changes in the CD spectrum. For example, an increase in the molar ellipticity of the bands is often observed, consistent with an intercalative binding mode that enhances the stability of the DNA double helix. nih.govnih.gov Furthermore, CD spectroscopy has been employed to investigate the ability of platinum complexes to induce conformational changes in other DNA structures, such as G-quadruplexes. nih.govmdpi.com

Linear Dichroism Spectroscopy for DNA Orientation Studies

Linear dichroism (LD) spectroscopy provides information about the orientation of molecules when bound to a larger, oriented macromolecule like DNA. researchgate.net In a typical LD experiment, DNA is oriented by methods such as flow in a Couette cell, and the differential absorption of light polarized parallel and perpendicular to the orientation axis is measured.

For a planar molecule that intercalates into the DNA double helix, the plane of the molecule will be oriented parallel to the DNA base pairs and thus perpendicular to the orientation axis of the DNA. This results in a negative LD signal in the region of the π-π* transitions of the intercalating ligand. The magnitude of the LD signal can be used to determine the angle of the electronic transition moment of the ligand with respect to the DNA helix axis.